molecular formula C18H21N3O3S B2977388 benzo[d][1,3]dioxol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428372-20-6

benzo[d][1,3]dioxol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2977388
CAS RN: 1428372-20-6
M. Wt: 359.44
InChI Key: BRUCJUBTDPDGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1-methyl-1H-imidazol-2-yl group, and a piperidin-1-yl group . It is related to a class of compounds known as indoles, which have been studied for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a bicyclic structure with an oxygen atom in each ring. The 1-methyl-1H-imidazol-2-yl group contains a five-membered ring with two nitrogen atoms, and the piperidin-1-yl group is a six-membered ring containing one nitrogen atom .

Future Directions

The compound belongs to a class of molecules that have shown promise in the field of anticancer drug development . Future research could focus on further optimization of these molecules to enhance their activity and develop a comprehensive understanding of their structure-activity relationships .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-20-9-6-19-18(20)25-11-13-4-7-21(8-5-13)17(22)14-2-3-15-16(10-14)24-12-23-15/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUCJUBTDPDGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.